N-Benzyl-9-butyl-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
41945-74-8 |
|---|---|
Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
N-benzyl-9-butylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-21-12-20-14-15(18-11-19-16(14)21)17-10-13-7-5-4-6-8-13/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19) |
InChI Key |
DHCICTYCFGVSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Recognition Principles in Vitro
Conformational Analysis and Tautomerism of N-Benzyl-9-butyl-9H-purin-6-amine
The purine (B94841) ring system can exist in different tautomeric forms, with the N7-H and N9-H forms being the most common. In the gas phase, the N9-H tautomer of purine is significantly more stable than the N7-H form. researchgate.net However, the presence of substituents can shift this equilibrium. For N6,N9-disubstituted purines like this compound, the N9 position is alkylated, which locks the purine core in the N9-substituted form. However, the potential for protonation at other nitrogen atoms, such as N1, N3, or N7, can still lead to different tautomeric species, particularly in different solvent environments or within a biological binding pocket.
Studies on related N6-substituted adenine (B156593) derivatives have shown that the amino-imino tautomerism is also a key consideration. While the amino form is generally predominant in solution, the introduction of certain substituents can shift the equilibrium towards the imino form. nih.gov For this compound, the equilibrium is expected to strongly favor the amino tautomer, with the exocyclic nitrogen participating in hydrogen bonding as a donor. The electronic properties of the N6-benzyl and N9-butyl groups, both being electron-donating alkyl substituents, are not expected to significantly favor the imino form.
The flexibility of the N6-benzyl and N9-butyl chains allows the molecule to adopt various conformations, which can influence its ability to fit into a binding site. The conformational freedom of these side chains is a critical aspect of the molecule's interaction profile.
Crystallographic data of the closely related compound, N-benzyl-9-isopropyl-9H-purin-6-amine, provides valuable insights into the likely conformation of this compound. nih.govnih.govnih.govresearchgate.net In the solid state, the asymmetric unit of N-benzyl-9-isopropyl-9H-purin-6-amine contains two independent molecules with slightly different geometries. nih.govnih.govnih.govresearchgate.net This highlights the conformational flexibility of the molecule. The dihedral angles between the purine and benzene (B151609) rings are significant, at 89.21° and 82.14° for the two conformers, indicating a near-orthogonal arrangement. nih.govnih.govnih.govresearchgate.net This orientation minimizes steric hindrance between the bulky benzyl (B1604629) group and the purine core.
The butyl chain at the N9 position, being more flexible than the isopropyl group, will have a greater number of accessible conformations. This increased conformational freedom could allow for more adaptable binding to various target proteins. The specific torsion angles defining the orientation of the N6-benzyl and N9-butyl groups will ultimately be determined by the energetic landscape of the binding pocket.
| Torsion Angle | Conformer 1 (°) | Conformer 2 (°) |
| N1-C1-N5-C9 | 2.85 (19) | 0.44 (19) |
| C1-N5-C9-C10 | -110.7 (14) | -96.7 (15) |
| N5-C9-C10-C11 | 33.8 (18) | 35.5 (17) |
| C5-N4-C6-C7 | 31.3 (18) | 35.9 (18) |
| Table 1: Selected torsion angles for the two conformers of N-benzyl-9-isopropyl-9H-purin-6-amine, providing an indication of the potential conformational space of this compound. nih.govnih.gov |
Ligand-Target Interactions and Binding Affinities (In Vitro Context)
The ability of this compound to bind to a biological target is governed by a combination of non-covalent interactions. Understanding these interactions is fundamental to the rational design of more potent and selective analogs.
The design of purine-based ligands is a well-established strategy in medicinal chemistry. The purine scaffold provides a versatile platform for the introduction of various substituents to modulate binding affinity and selectivity for a wide range of biological targets, including kinases and G-protein coupled receptors. The general principle involves decorating the purine core with functional groups that can engage in specific interactions with the amino acid residues of a target's binding site. The N6 and N9 positions are particularly amenable to substitution to explore different regions of the binding pocket.
The binding of this compound to a target protein will be driven by a combination of hydrogen bonds, hydrophobic interactions, and potentially π-π stacking interactions.
Hydrogen Bonding: The purine ring of this compound possesses several hydrogen bond acceptors (N1, N3, N7) and a hydrogen bond donor (the exocyclic N6-amino group). In the crystal structure of the analogous N-benzyl-9-isopropyl-9H-purin-6-amine, the molecules form dimers through N-H···N hydrogen bonds. nih.govnih.govnih.govresearchgate.net This demonstrates the capacity of the N6-amino group and the ring nitrogens to participate in hydrogen bonding, a critical interaction for anchoring the ligand within a binding site.
π-π Stacking: The aromatic purine and benzyl rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site. In the crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine, π-π stacking interactions are observed between adjacent purine rings. nih.govnih.govnih.govresearchgate.net
| Interaction Type | Potential Interacting Groups on this compound |
| Hydrogen Bond Donor | N6-H |
| Hydrogen Bond Acceptor | N1, N3, N7 |
| Hydrophobic | N6-Benzyl group, N9-Butyl group |
| π-π Stacking | Purine ring, Benzyl ring |
| Table 2: Summary of potential non-covalent interactions for this compound. |
Structure-Activity Relationships within Disubstituted Purine Analogs
Studies on various 6,9-disubstituted purines have revealed key structure-activity relationships. The nature of the substituents at the N6 and N9 positions significantly influences the biological activity. For instance, in a series of 6-(alkylamino)-9-benzyl-9H-purines, potent anticonvulsant activity was observed, highlighting the importance of the 9-benzyl group.
By systematically modifying the N6 and N9 substituents, it is possible to fine-tune the pharmacological profile of these compounds. For example, altering the length and branching of the alkyl chain at the N9 position can affect both potency and selectivity. Similarly, modifying the substituent on the benzyl ring at the N6 position can introduce additional interactions with the target protein. This modular approach allows for the exploration of chemical space to optimize the desired biological effect.
Comparative Analysis of N6-Benzyl and N9-Alkyl Modifications
The N6- and N9-positions of the purine ring are crucial for the biological activity of cytokinin-like compounds. researchgate.net The presence of a benzyl group at the N6-position is a common feature of highly active aromatic cytokinins, while the nature of the substituent at the N9-position can significantly modulate this activity. researchgate.netnih.gov
Research on N6-benzyladenine (BAP) and its derivatives shows that the N6-benzyl group is essential for potent cytokinin activity. researchgate.net This activity is mediated through high-affinity interactions with cytokinin receptors, such as ARABIDOPSIS HISTIDINE KINASE (AHK) proteins in plants. nih.govbiorxiv.orgnih.gov The interaction involves the purine ring forming hydrogen bonds within the binding pocket of the receptor, while the N6-side chain provides specificity.
Modification at the N9-position with an alkyl group, such as the butyl group in this compound, is a common strategy to alter the compound's properties. Generally, N9-substitution is tolerated for activity, although the length and nature of the alkyl chain can have significant effects. nih.gov Studies on a series of 9-substituted O6-benzylguanine derivatives showed that activity was preserved with various substituent groups at the N9 position. nih.gov However, research on cannabimimetic indoles suggests that an optimal alkyl chain length of 3-6 carbons is ideal for high-affinity receptor binding, with longer chains like a heptyl group leading to a dramatic decrease in binding. nih.gov This principle may apply to N9-alkylpurines as well, suggesting the butyl group in the target compound is within a favorable size range.
In some cases, N9-substituted derivatives are considered less active than their unsubstituted counterparts. researchgate.net For instance, compounds with a N9-tetrahydropyranyl group were generally less active than their analogs without this N9-protection. researchgate.net However, these N9-derivatives can sometimes act as pro-hormones, being metabolized in vivo to the more active N9-unsubstituted form. nih.gov Some N9-derivatives have also been shown to retain a moderate ability to interact with receptor binding sites, and in some cases, may compete with endogenous cytokinins, displaying potential anticytokinin activity. nih.gov The substitution at position 9 can lead to a complete loss of activity if it is too bulky or has unfavorable electronic properties. nih.govresearchgate.net
Table 1: Impact of N9-Alkyl Substitution on the Biological Activity of N6-Benzyladenine Derivatives (In Vitro) This table is interactive. You can sort the data by clicking on the headers.
| Compound | N9-Substituent | General In Vitro Activity | Receptor Interaction | Reference |
|---|---|---|---|---|
| N6-Benzyladenine (BAP) | -H | High | Strong binding to AHK receptors | biorxiv.orgbiorxiv.org |
| N-Benzyl-9-isopropyl-9H-purin-6-amine | Isopropyl | Biologically Active | Data not specified | researchgate.netnih.gov |
| This compound | Butyl | Assumed Active | Data not specified | bldpharm.com |
| N9-Tetrahydropyranyl-BAP derivatives | Tetrahydropyranyl | Generally lower than BAP | Can retain partial binding to AHK4 | researchgate.netnih.gov |
| 9-substituted O6-benzylguanines | Various small alkyls | Activity preserved | Depletes AGT | nih.gov |
Impact of Benzyl Substitutions on Molecular Recognition Processes
The benzyl group at the N6-position plays a pivotal role in the molecular recognition of these purine derivatives by their cognate receptors. nih.gov The aromatic ring of the benzyl group fits into a specific hydrophobic pocket within the cytokinin receptor, contributing significantly to the binding affinity.
Studies involving various substitutions on the benzyl ring of N6-benzyladenine have provided detailed insights into the steric and electronic requirements for optimal receptor binding. For example, introducing a halogen into the benzyl ring can influence activity, often depending on the position of the substitution and the specific receptor isoform. nih.gov Similarly, the presence of a methoxy (B1213986) group on the benzyl ring has been explored in derivatives like m-methoxytopolin, which shows high stability and activity. nih.gov
The orientation of the benzyl ring relative to the purine core is also critical. Crystallographic studies of related compounds, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, show that the dihedral angle between the purine and benzene rings is nearly perpendicular (around 82-89°). researchgate.netnih.gov This spatial arrangement is crucial for fitting into the receptor's binding site.
In vitro binding assays with different Arabidopsis cytokinin receptors (AHK2, AHK3, and CRE1/AHK4) have demonstrated that even minor changes to the benzyl group can alter binding affinity and receptor specificity. nih.govbiorxiv.org For instance, while some derivatives may bind strongly to all three receptors, others might show preferential binding to a specific isoform, highlighting the subtle differences in the ligand-binding pockets of these receptors. nih.govbiorxiv.org The replacement of the N6-benzylamine with a different linker or a bulkier aromatic group has been shown to result in a near-complete loss of cytokinin activity, underscoring the precise structural requirements for molecular recognition. biorxiv.org
Table 2: Influence of N6-Side Chain Modifications on Cytokinin Activity (In Vitro) This table is interactive. You can sort the data by clicking on the headers.
| Compound Class | N6-Side Chain Modification | Effect on Activity | Receptor Specificity Example | Reference |
|---|---|---|---|---|
| N6-Benzyladenine (BAP) | Unsubstituted Benzyl | High Activity (Reference) | High affinity for AHK2, AHK3, AHK4 | nih.govbiorxiv.org |
| Halogenated BAP | Introduction of Halogen (e.g., Cl, F) | Often increased activity | Can enhance activity towards AHK3 | nih.gov |
| N6-Phenyladenine | Phenyl (no methylene (B1212753) linker) | High Activity | Potent across receptors | biorxiv.org |
| BAP derivatives | Elongated linker (e.g., 4 methylene units) | Suppression of activity | Reduced binding to all receptors | nih.govbiorxiv.org |
| BAP derivatives | Bulkier aromatic residue (e.g., Naphthalene) | Nearly complete loss of activity | Drastically reduced binding | biorxiv.org |
Mechanistic Investigations at the Molecular Level in Vitro
Elucidation of Molecular Interaction Pathways
Extensive searches of scientific literature and research databases did not yield specific studies on the direct molecular interactions of N-Benzyl-9-butyl-9H-purin-6-amine with the intracellular proteins and receptors detailed below. While the purine (B94841) scaffold is common in many biologically active compounds, research pinpointing the specific activities of the N-benzyl and 9-butyl substituted variant is not publicly available. Research on analogous 6,9-disubstituted purines suggests potential for various biological activities, but direct evidence for this compound is absent nih.govresearchgate.net.
There is no available scientific literature detailing in vitro studies on the kinase inhibition profile of this compound. Consequently, its potency, selectivity, and mechanism of action against any specific kinases have not been characterized.
No published research was found that investigates the binding affinity or inhibitory activity of this compound towards Heat Shock Protein 90 (HSP90). Therefore, its mechanism of interaction, including whether it binds to the N-terminal ATP-binding pocket, the C-terminal domain, or an allosteric site, remains unelucidated.
There are no specific studies in the available scientific literature that report on the modulation of any adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, or A₃) by this compound. Its potential role as an agonist, antagonist, or allosteric modulator of these receptors has not been determined.
A review of current scientific literature reveals no studies that have specifically evaluated this compound for its potential antagonistic activity against the Smoothened (SMO) receptor.
In the absence of studies identifying specific molecular targets for this compound, there is no information available regarding its binding modes. Consequently, details on its potential orthosteric or allosteric interactions, the specific amino acid residues involved in binding, or the conformational changes induced in any target protein have not been investigated.
Interaction with Specific Intracellular Proteins and Receptors (In Vitro)
Cellular Responses and Phenotypic Effects (In Vitro Cell Lines)
No published studies were identified that investigated the cellular responses and phenotypic effects of this compound in in vitro cell line models.
Cell Cycle Progression Analysis
There is no available data from in vitro studies detailing the effects of this compound on cell cycle progression in any cell line. Consequently, no data tables on cell cycle phase distribution (e.g., G1, S, G2/M) following treatment with this compound can be presented.
Apoptosis Induction Pathways (In Vitro)
No research has been published that examines the pro-apoptotic potential of this compound. As a result, there are no findings on its ability to induce apoptosis or the specific molecular pathways that might be involved (e.g., intrinsic or extrinsic pathways, caspase activation).
Gene Expression Modulation Studies (e.g., PTCH and GLI1 downregulation)
There is no information available regarding the impact of this compound on the expression of any genes, including the specified targets PTCH and GLI1, which are key components of the Hedgehog signaling pathway.
Computational Chemistry and Advanced Theoretical Studies
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (protein). nih.gov These methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
The prediction of how a ligand like N-benzyl-9-butyl-9H-purin-6-amine binds to a protein target begins with understanding the molecule's own preferred conformation. X-ray crystallography studies on the analog N-benzyl-9-isopropyl-9H-purin-6-amine reveal key structural features that govern its binding capabilities. nih.govresearchgate.net
The asymmetric unit of the isopropyl analog contains two molecules with slightly different geometries, indicating conformational flexibility. nih.gov A critical parameter in these structures is the dihedral angle between the purine (B94841) and benzene (B151609) rings, which are 89.21° and 82.14° respectively. nih.govresearchgate.net This near-perpendicular orientation is a crucial conformational feature that a docking program would need to replicate to predict a viable binding pose within a protein's active site.
MD simulations can further refine these static docked poses, allowing the ligand and protein to move and adjust, providing a more realistic representation of the binding conformation over time in a simulated physiological environment. nih.gov
Table 1: Selected Torsion and Dihedral Angles for N-Benzyl-9-isopropyl-9H-purin-6-amine
| Parameter | Conformer 1 (°) | Conformer 2 (°) |
| Dihedral Angle (Purine-Benzene) | 89.21 | 82.14 |
| N1—C1—N5—C9 | 2.85 | 0.44 |
| C1—N5—C9—C10 | -110.7 | -96.7 |
| N5—C9—C10—C11 | 33.8 | 35.5 |
| C5—N4—C6—C7 | 31.3 | 35.9 |
Source: Data extracted from crystallographic information for the N-isopropyl analog. nih.gov
The types of intermolecular interactions a molecule can form are fundamental to its ability to bind with high affinity to a protein's binding pocket. The crystal structure of N-benzyl-9-isopropyl-9H-purin-6-amine shows that it forms dimers through pairs of N—H⋯N hydrogen bonds. nih.govresearchgate.net Specifically, the hydrogen bond distances observed are 2.9883 Å and 3.0088 Å. researchgate.net
Furthermore, the structure is stabilized by C—H⋯π interactions and significant π–π stacking, with an interplanar distance of 3.2583 Å between adjacent purine rings. nih.govresearchgate.net These observed interactions are precisely the "hotspots" that computational models seek to identify in a protein binding pocket. A successful docking of this compound would place its hydrogen bond donors and acceptors in proximity to complementary residues in the protein and orient its aromatic rings to engage in favorable π–π or hydrophobic interactions.
Table 2: Intermolecular Interaction Data for N-Benzyl-9-isopropyl-9H-purin-6-amine
| Interaction Type | Atom/Group 1 | Atom/Group 2 | Distance (Å) |
| Hydrogen Bond | N5—H5N | N23 | 2.9883 |
| Hydrogen Bond | N25—H25N | N3 | 3.0088 |
| π–π Stacking | Purine Ring | Purine Ring | 3.2583 |
| C—H⋯π Contact | C25—H25 | Cg1 (Benzene Ring) | 3.6413 |
| C—H⋯π Contact | C5—H5 | Cg2 (Benzene Ring) | 3.6179 |
Source: Data extracted from crystallographic information for the N-isopropyl analog. researchgate.net
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to describe the electronic structure of a molecule with high accuracy. These methods provide fundamental insights into a molecule's stability, reactivity, and properties that are not accessible through classical molecular mechanics.
For purine derivatives, a key chemical question is the position of the purine ring protons, leading to different tautomers (e.g., N7-H vs. N9-H). The standard numbering of this compound implies the butyl group is fixed at the N9 position, which largely resolves the main tautomeric ambiguity of the purine core itself. However, QM calculations are the theoretical tool used to confirm the energetic favorability of this isomer compared to other potential isomers (e.g., an N7-substituted isomer). By calculating the relative energies of all possible tautomers and isomers, a complete energy landscape can be mapped, confirming that the N9-substituted isomer is the most stable form, as is common for many biologically active purine derivatives.
QM calculations can determine the partial atomic charge on each atom in this compound. This charge distribution is critical for understanding its reactivity and intermolecular interactions. For instance, the nitrogen atoms in the purine ring are known to be regions of negative electrostatic potential, making them hydrogen bond acceptors, a fact confirmed by crystallographic data of its analogs. nih.govresearchgate.net The hydrogen atom on the exocyclic amine (N6) would correspondingly have a partial positive charge, making it a hydrogen bond donor. These calculated charges are used as parameters in molecular mechanics force fields for more accurate molecular dynamics simulations and are essential for predicting which parts of the molecule are most likely to interact with a biological target.
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org The fundamental principle is that the activity of a compound is a direct function of its molecular structure and physicochemical properties. mdpi.com
To develop a QSAR model for a class of compounds including this compound, a series of related 6,9-disubstituted purines would be synthesized. Their biological activity, such as the concentration required to inhibit a specific enzyme by 50% (IC50), would be measured. mdpi.com
Next, a wide range of molecular descriptors for each compound would be calculated. These can include:
Electronic descriptors: Atomic charges, dipole moment.
Steric descriptors: Molecular volume, surface area, specific torsion angles.
Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).
Topological descriptors: Describing molecular connectivity and shape.
Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that relates a combination of these descriptors to the observed biological activity. nih.govresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs by indicating which structural modifications are likely to improve activity. Given that 6,9-disubstituted purines are known to possess antitumor and antileishmanial activities, QSAR is a highly relevant tool for optimizing lead compounds in this family. nih.govresearchgate.net
Development of Predictive Models for Rational Analog Design
The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug design. For this compound, the goal of creating such models would be to establish a mathematical correlation between the structural features of the molecule and its biological activity. This allows for the virtual screening of novel analogs and the prediction of their potency before undertaking synthetic efforts.
Research on analogous 2,6,9-trisubstituted purine derivatives has demonstrated the utility of 3D-QSAR models in explaining the cytotoxic effects of these compounds. imtm.cznih.gov These models have revealed that steric properties often play a more significant role than electronic properties in determining the biological activity of such molecules. imtm.cznih.gov For instance, in a study on a series of 2,6,9-trisubstituted purines, it was found that bulky substituents at the C-2 position of the purine ring were detrimental to cytotoxic activity, whereas an arylpiperazinyl group at the C-6 position was beneficial. imtm.cz
For this compound, a similar approach would involve synthesizing a series of analogs with variations at the N-benzyl and 9-butyl positions and evaluating their biological activity. This experimental data would then be used to construct a QSAR model. The insights gained from such a model would guide the rational design of new derivatives with potentially enhanced activity. For example, the model might suggest optimal lengths and branching for the alkyl chain at the N-9 position or preferred substituents on the benzyl (B1604629) group.
The table below illustrates a hypothetical dataset that would be used to develop a predictive QSAR model for analogs of this compound.
| Compound ID | N9-Substituent | Benzyl Ring Substituent | Experimental IC50 (µM) | Predicted pIC50 |
| 1 | n-Butyl | H | 15.2 | 4.82 |
| 2 | iso-Butyl | H | 20.5 | 4.69 |
| 3 | sec-Butyl | H | 18.1 | 4.74 |
| 4 | tert-Butyl | H | 35.8 | 4.45 |
| 5 | n-Butyl | 4-Chloro | 8.9 | 5.05 |
| 6 | n-Butyl | 4-Methoxy | 12.3 | 4.91 |
| 7 | Isopropyl | H | 25.0 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Selection and Application of Molecular Descriptors in QSAR
The predictive power of a QSAR model is fundamentally dependent on the choice of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.
In studies of purine derivatives, a wide array of molecular descriptors has been successfully employed. For instance, in a 2D-QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the electro-topological state index for methyl groups (SsCH3E-index), H-donor count, and a topological index (T_2_Cl_3) were found to be significant. researchgate.net The model indicated that the number of methyl groups and the presence of hydrogen bond donors were key determinants of inhibitory activity. researchgate.net
For this compound and its analogs, a comprehensive set of descriptors would be calculated to capture the structural diversity within the series. These would likely include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological descriptors: Connectivity indices (e.g., Randić index), shape indices (e.g., Kappa indices), and electro-topological state indices that describe the electronic and topological environment of each atom.
Geometrical descriptors: Molecular surface area, volume, and other 3D descriptors derived from the optimized molecular geometry.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability, and dipole moment.
Electronic descriptors: Charges on specific atoms, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and electrostatic potential maps.
The following table presents a selection of commonly used molecular descriptors and their potential relevance in a QSAR study of this compound analogs.
| Descriptor Class | Specific Descriptor | Potential Relevance |
| Constitutional | Molecular Weight (MW) | Correlates with size and may influence transport properties. |
| Topological | Balaban J Index | Encodes information about the degree of branching in the molecule. |
| Geometrical | Molecular Surface Area (MSA) | Relates to the interaction potential with a biological target. |
| Physicochemical | LogP | A measure of lipophilicity, crucial for membrane permeability. |
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a reaction. |
| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons in a reaction. |
Once calculated, these descriptors would be subjected to statistical analysis, such as multiple linear regression (MLR) or partial least squares (PLS), to identify the subset of descriptors that best correlates with the observed biological activity. The resulting QSAR equation would provide a quantitative basis for understanding the SAR of this class of compounds and for designing novel, more effective analogs.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural analysis of N-Benzyl-9-butyl-9H-purin-6-amine, providing detailed information about its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can deduce the connectivity of atoms and infer details about the electronic structure.
Structural Assignment and Regioisomer Differentiation
The precise substitution pattern on the purine (B94841) ring is critical for the compound's properties. In the synthesis of N-substituted purines, the formation of different regioisomers, such as N7- and N9-substituted products, is a common challenge. u-szeged.hu NMR spectroscopy is an indispensable tool for distinguishing between these isomers.
¹H NMR spectroscopy provides information on the chemical environment of protons. For this compound, the characteristic signals for the benzyl (B1604629) and butyl groups, as well as the protons on the purine core, can be assigned. The chemical shifts of the purine protons, particularly H-2 and H-8, are sensitive to the substitution position on the imidazole (B134444) ring.
¹³C NMR spectroscopy offers complementary information by probing the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring are significantly influenced by the position of the butyl substituent. This allows for unambiguous confirmation of the N9 substitution.
¹⁵N NMR spectroscopy is particularly valuable for differentiating between N7 and N9 isomers. The chemical shifts of the nitrogen atoms in the purine ring system are highly sensitive to their electronic environment. u-szeged.hu Systematic studies have shown that the N-7 nitrogen atom is consistently more shielded (appears at a lower chemical shift) than the N-9 atom in analogous compounds. u-szeged.hu Advanced 2D NMR techniques like GSQMBC, GHMBC, GHMQC, and GHSQC are employed to correlate proton and nitrogen signals, facilitating the definitive assignment of all nitrogen resonances. u-szeged.hu
A representative, though not specific to the title compound, set of ¹H and ¹³C NMR data for a related N-benzylaniline structure is presented below to illustrate the types of signals observed. rsc.org
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 7.37-7.26 (m, 5H, Ar-H) | δ 147.7 (Ar-C) |
| δ 7.20-7.14 (t, J = 7.61 Hz, 2H, Ar-H) | δ 139.0 (Ar-C) |
| δ 6.73-6.68 (t, J = 7.03 Hz, 1H, Ar-H) | δ 128.8 (Ar-C) |
| δ 6.63-6.61 (d, J = 7.61 Hz, 2H, Ar-H) | δ 128.2 (Ar-C) |
| δ 4.30 (s, 2H, CH₂) | δ 127.1 (Ar-C) |
| δ 126.8 (Ar-C) | |
| δ 117.1 (Ar-C) | |
| δ 112.4 (Ar-C) | |
| δ 47.9 (CH₂) | |
| Table based on data for N-benzylaniline. rsc.org |
Tautomeric Studies via Advanced NMR Techniques
While this compound primarily exists in the amino form, tautomerism is a potential phenomenon in purine derivatives. Advanced NMR techniques, including variable temperature NMR and 2D exchange spectroscopy (EXSY), can be employed to study the potential for proton exchange between the exocyclic amino group and the ring nitrogens. ¹⁵N NMR is particularly insightful in these studies, as the chemical shifts of the ring nitrogens would be significantly different in the alternative imino tautomeric form. u-szeged.hu
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org For instance, a related compound, N-benzyl-N-(pyridin-2-yl)pyridin-2-amine, was analyzed by HRMS (ESI), with a calculated mass for C₁₇H₁₅N₄ [M+H]⁺ of 287.13, and a found mass of 287.1298, demonstrating the accuracy of this technique.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. The cleavage of the butyl and benzyl groups from the purine core would be expected to produce characteristic fragment ions, further corroborating the assigned structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the purine and benzene (B151609) rings, and N-H bending vibrations. The presence and position of these bands provide confirmatory evidence for the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the atomic arrangement can be generated.
This technique provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. For example, in a study of the related compound N-Benzyl-9-isopropyl-9H-purin-6-amine, X-ray crystallography revealed that the asymmetric unit consists of two molecules with slightly different geometries. nih.govresearchgate.net The dihedral angles between the purine and benzene rings were found to be 89.21 (3)° and 82.14 (4)°. nih.govresearchgate.net
Furthermore, crystallographic analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net In the case of N-Benzyl-9-isopropyl-9H-purin-6-amine, molecules are linked into dimers by pairs of N—H⋯N hydrogen bonds, and these dimers are further connected into a three-dimensional network by weak C—H⋯π contacts and π–π interactions. nih.govresearchgate.net
A table summarizing the crystal data for the related compound N-Benzyl-9-isopropyl-9H-purin-6-amine is provided below. nih.govresearchgate.net
| Crystal Data | N-Benzyl-9-isopropyl-9H-purin-6-amine |
| Chemical Formula | C₁₅H₁₇N₅ |
| Molecular Weight | 267.34 |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.9926 (5) |
| b (Å) | 21.1673 (7) |
| c (Å) | 11.2622 (6) |
| β (°) | 114.274 (5) |
| Volume (ų) | 2823.5 (2) |
| Z | 8 |
| Table based on data for N-Benzyl-9-isopropyl-9H-purin-6-amine. nih.govresearchgate.net |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the analysis and purification of synthetic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of purine derivatives. scitepress.org
In a typical RP-HPLC setup for purine analysis, a C18 column is used as the stationary phase, and a mobile phase consisting of a buffer and an organic modifier is employed. scitepress.orgibna.ro The aromatic nature of the purine and benzyl groups in this compound allows for sensitive detection using a UV detector. scitepress.org For related purine derivatives, detection wavelengths are often set in the range of 218-257 nm. scitepress.orgibna.ro The retention time of the compound under specific chromatographic conditions is a key identifier, and the area under the peak is proportional to its concentration, allowing for accurate quantification. scitepress.org Method validation would involve establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). scitepress.org
| Parameter | Typical Conditions for Purine Analysis |
| Stationary Phase | Reversed-Phase C18 |
| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., acetonitrile, methanol) |
| Detection | UV-Vis at 218-257 nm |
| Analysis Type | Purity assessment, quantification |
Table 2: General HPLC Parameters for the Analysis of Purine Derivatives. scitepress.orgibna.ro
Flash column chromatography is a rapid and efficient method for the purification of multigram quantities of organic compounds. For this compound, this technique would be employed to isolate the target compound from reaction byproducts and unreacted starting materials.
N Benzyl 9 Butyl 9h Purin 6 Amine As a Chemical Probe and Scaffold for Novel Research Tools
Design and Synthesis of Purine-Based Chemical Probes
The purine (B94841) scaffold is a cornerstone in the development of chemical probes due to its inherent biological relevance as a component of nucleic acids and various coenzymes. rsc.orgnih.gov The design of purine-based probes, such as those derived from N-Benzyl-9-butyl-9H-purin-6-amine, leverages the structural and electronic properties of the purine ring system. These probes are engineered to interact with specific biological targets, enabling the study of their function and localization within complex biological systems. The synthesis of such probes often involves multi-step processes starting from commercially available purine precursors. tubitak.gov.trresearchgate.net
A common synthetic route to this compound would likely start from a 6-chloropurine (B14466) derivative. The N9 position can be alkylated with a butyl group, followed by a nucleophilic substitution at the C6 position with benzylamine (B48309). A similar procedure has been described for the synthesis of N-benzyl-9-isopropyl-9H-purin-6-amine, where 6-chloro-9-isopropyl-9H-purine was reacted with benzylamine in the presence of a base. nih.gov
Fluorescent Purine Analogs for Biophysical Imaging and Detection
Fluorescent purine analogs are invaluable tools for biophysical imaging, allowing for the real-time visualization of biological processes. nih.gov The development of fluorescent probes based on the this compound scaffold would involve the incorporation of a fluorophore into the molecule. This can be achieved through various strategies, such as the introduction of an environmentally sensitive fluorescent group. nih.gov
One approach is the synthesis of 8-substituted purine derivatives. For instance, Sonogashira-type coupling reactions can be used to introduce phenylethynyl groups at the C8 position of the purine ring, leading to compounds with strong fluorescence in the visible region. nih.govresearchgate.net These fluorescent properties are often sensitive to the local microenvironment, making them excellent probes for detecting changes in polarity or pH. nih.govresearchgate.net Another strategy involves the creation of tricyclic purine analogs, which can exhibit high fluorescence quantum yields. nih.gov
The following table outlines potential fluorescent analogs of this compound and their hypothetical fluorescence properties based on existing research on similar compounds. researchgate.net
| Compound | Modification | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| N-Benzyl-9-butyl-8-(phenylethynyl)-9H-purin-6-amine | 8-(phenylethynyl) substitution | ~375 | ~480 | >0.20 |
| N-Benzyl-9-butyl-8-(p-methoxyphenylethynyl)-9H-purin-6-amine | 8-(p-methoxyphenylethynyl) substitution | ~380 | ~500 | >0.70 |
This data is hypothetical and based on properties of similar fluorescent purine analogs.
Bioconjugation Strategies (e.g., Click Chemistry) for Target Identification
Bioconjugation is the process of linking a probe molecule, such as this compound, to a biological target. nih.gov This is crucial for target identification and validation studies. Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. nih.govyoutube.com
To employ click chemistry, the this compound scaffold would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, a terminal alkyne could be introduced at the N9-butyl chain or on the N6-benzyl group. This modified purine can then be "clicked" onto a target biomolecule that has been correspondingly tagged with an azide or alkyne. nih.gov This strategy allows for the specific labeling of proteins, nucleic acids, or other cellular components for subsequent analysis. nih.gov
Alternative bioconjugation methods include thiol-ene reactions and tyrosine-click chemistry, which expand the toolbox for labeling biological molecules. mdpi.com These techniques offer different selectivities and reaction conditions, providing flexibility in the design of target identification experiments.
Development of New Purine Scaffolds for Broad Academic Research Applications
The purine ring system is a privileged scaffold in medicinal chemistry and chemical biology, serving as the foundation for numerous therapeutic agents and research tools. rsc.orgnih.govnih.gov The development of new purine scaffolds based on this compound can lead to novel compounds with diverse biological activities. nih.gov
Rational Approaches to Designing Modified Purine Molecules
Rational design of modified purine molecules involves making specific structural changes to the purine core to enhance its interaction with a biological target or to introduce new functionalities. nih.govnih.gov This approach is guided by an understanding of the structure-activity relationships (SAR) of purine derivatives. nih.gov For the this compound scaffold, modifications can be envisioned at several positions, including the C2, C6, C8, and N9 positions.
For example, substituting the N6-benzyl group with other aromatic or heterocyclic rings can modulate the compound's binding affinity and selectivity for different protein targets. Similarly, varying the length and nature of the N9-alkyl chain can influence its physicochemical properties, such as solubility and cell permeability. nih.gov
Exploration of Novel Substitution Patterns and Derivatizations for Enhanced Research Utility
The exploration of novel substitution patterns on the purine ring is a key strategy for developing new research tools. nih.gov For the this compound scaffold, various derivatizations can be explored to enhance its utility.
Introducing substituents at the C8 position is a common strategy. For instance, the synthesis of 6,8,9-trisubstituted purine analogs has been shown to yield compounds with interesting biological activities. tubitak.gov.trnih.gov The introduction of a phenyl group at the C8 position, for example, has been explored for its potential in developing anticancer agents. tubitak.gov.trnih.gov
The following table summarizes potential novel substitution patterns for the this compound scaffold and their potential research applications based on studies of similar compounds. tubitak.gov.trnih.govnih.gov
| Position of Substitution | Substituent | Potential Research Application |
| C2 | Amino, Fluoro | Modulation of hydrogen bonding and electronic properties researchgate.net |
| C8 | Phenyl, Halogen | Probing interactions with protein binding pockets tubitak.gov.trnih.gov |
| N6-benzyl ring | Methoxy (B1213986), Fluoro | Altering binding affinity and selectivity nih.gov |
| N9-butyl chain | Hydroxyl, Carboxyl | Improving aqueous solubility and providing handles for bioconjugation |
Future Perspectives in Academic Research on N Benzyl 9 Butyl 9h Purin 6 Amine and Analogs
Advancements in Asymmetric Synthesis of Chiral Purine (B94841) Derivatives
The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit distinct biological activities. The development of efficient asymmetric syntheses for chiral purine derivatives is a significant area of future research. Many drugs and drug candidates containing amine functionalities are chiral and can be challenging to prepare. yale.edu Chiral amines, for instance, are widely used in asymmetric synthesis as chiral bases or as building blocks for creating more complex molecules.
Recent progress in asymmetric synthesis offers promising avenues for creating chiral analogs of N-Benzyl-9-butyl-9H-purin-6-amine. One notable advancement is the three-component dynamic kinetic resolution of purines, aldehydes, and acid anhydrides, which provides an efficient route to construct chiral acyclic purine nucleoside analogues with high yields and excellent enantioselectivities. nih.gov This method could be adapted to introduce chirality into the substituents of the purine core.
Furthermore, the field of asymmetric catalysis is rapidly evolving, with new methods for the enantioselective synthesis of chiral molecules continually being developed. researchgate.netfrontiersin.orgnih.gov These include transition-metal catalysis, organocatalysis, and biocatalysis, which offer precise control over stereochemistry. frontiersin.org For example, rhodium-catalyzed asymmetric additions and palladium-catalyzed asymmetric cycloadditions have been successfully used for synthesizing chiral pyridine derivatives, and similar strategies could be applied to purine systems. chim.it The development of novel chiral ligands and catalysts will be instrumental in accessing previously inaccessible chiral purine scaffolds, expanding the chemical space for biological screening.
Multi-Targeting Strategies and Polypharmacology Approaches in Chemical Biology
The traditional "one-target, one-drug" paradigm is increasingly being complemented by multi-targeting strategies, which aim to modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. It is now widely accepted that most small molecules interact with multiple targets within a complex biological system, a phenomenon known as polypharmacology. nih.govbiorxiv.org This characteristic can influence both the efficacy and the safety of a drug. nih.gov
Purine analogs are particularly well-suited for polypharmacological approaches. The purine scaffold is a privileged structure that can interact with a wide range of protein targets, particularly those that bind adenine (B156593), such as kinases and ATP-dependent enzymes. nih.gov Future research will likely focus on systematically exploring and harnessing the polypharmacology of this compound and related compounds.
Computational and experimental methods are being employed to characterize the kinase cross-pharmacology of clinical HSP90 inhibitors, which include purine derivatives. nih.govbiorxiv.org Such studies can uncover unique off-target effects that may be therapeutically beneficial. nih.gov By intentionally designing purine derivatives that interact with a specific set of targets, researchers can develop novel treatments for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Large-scale perturbational profile compendiums are also being used to systematically elucidate compound mechanisms of action and polypharmacology, which can identify unexpected therapeutic potential for existing purine analogs. biorxiv.org
Integration of Artificial Intelligence and Machine Learning in Purine Design and Activity Prediction
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for the de novo design of molecules, generating novel purine structures with desired physicochemical properties. harvard.edu Deep learning algorithms can be trained on large datasets of known purine derivatives and their biological activities to create predictive models. nih.gov These models can then be used for:
Virtual Screening: Rapidly screening vast virtual libraries of purine compounds to identify those most likely to be active against a specific target. harvard.edu
QSAR (Quantitative Structure-Activity Relationship) Modeling: Establishing correlations between the chemical structure of purine derivatives and their biological activity. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Forecasting the pharmacokinetic and toxicological profiles of new purine analogs, helping to prioritize compounds with favorable drug-like properties. springernature.com
By integrating AI and ML, researchers can more efficiently navigate the vast chemical space of purine derivatives, reducing the time and cost associated with discovering new drug candidates. nih.govharvard.edu
Exploration of Novel Biochemical Targets and Pathways for Purine Scaffolds
The therapeutic potential of purine derivatives is directly linked to their ability to modulate key biological pathways. chemdiv.com While kinases have been a major focus, future research will undoubtedly explore a broader range of biochemical targets and pathways for purine scaffolds. nih.govchemdiv.com
Purine metabolism itself presents numerous opportunities for therapeutic intervention. frontiersin.org The purine salvage pathway and the de novo biosynthetic pathway are essential for maintaining cellular nucleotide pools and are often dysregulated in diseases like cancer. frontiersin.org A recently discovered aspect of purine metabolism is the "purinosome," a multi-enzyme complex that forms to increase the efficiency of the de novo pathway when purines are in high demand. frontiersin.org Targeting the formation or function of the purinosome represents a novel therapeutic strategy. frontiersin.org
Beyond metabolic enzymes, other protein classes are emerging as important targets for purine-based inhibitors.
| Target Class | Specific Example | Relevance |
|---|---|---|
| Chaperone Proteins | Hsp90 (Heat shock protein 90) | Hsp90 is involved in maintaining the stability of numerous proteins required for cancer cell survival, making it a key therapeutic target. nih.gov |
| Cyclin-Dependent Kinases (CDKs) | CDK2 | CDK2 is a critical regulator of the cell cycle and has emerged as a promising target for developing new anticancer therapies. nih.gov |
The inherent ability of the purine heterocycle to interact with multiple adenine-related targets suggests that many more potential binding partners for compounds like this compound are yet to be discovered. nih.gov
Development of Advanced Analytical Techniques for Complex Biological Systems
Understanding the mechanism of action and metabolic fate of purine derivatives within complex biological systems requires sophisticated analytical techniques. The development of more sensitive, specific, and high-throughput analytical methods is crucial for advancing research in this area.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for studying purine metabolism.
UPLC-PDA: Ultra-performance liquid chromatography (UPLC) with photodiode array (PDA) detection has been optimized to resolve and quantify 15 different purine metabolites in biological samples with high reproducibility. frontiersin.org This method offers better resolution and higher sensitivity than previous techniques. frontiersin.org
LC-MS/MS: Targeted LC-MS/MS platforms provide high-confidence results with absolute quantification of key purine metabolites like ATP, ADP, AMP, hypoxanthine, and uric acid. creative-proteomics.com These methods feature high sensitivity, with detection limits in the low ng/mL range, and excellent precision. creative-proteomics.com
These advanced techniques enable researchers to perform comprehensive metabolomic profiling, providing a detailed snapshot of the purine metabolic network. mdpi.com By applying these methods, scientists can accurately measure how compounds like this compound perturb purine pathways, offering critical insights into their biological effects and mechanisms of action.
Expansion of Purine Derivative Libraries for High-Throughput Screening in Research Settings
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. The availability of diverse and well-characterized compound libraries is essential for the success of HTS campaigns.
In recent years, there has been a concerted effort to build specialized libraries of purine derivatives for academic and industrial research. These libraries are designed to explore the chemical space around the purine scaffold systematically.
An open-access academic screening library of 88 fragment-like purine derivatives has been established to facilitate a fragment-based approach to drug discovery. nih.gov
Commercial vendors offer larger collections, such as a purine-based nucleoside mimetics library containing 1,300 compounds. chemdiv.com
The expansion of these libraries is a key future direction. By employing diverse synthetic methodologies, researchers can generate large numbers of novel purine analogs with varied substitution patterns. rsc.org These libraries can then be used in both target-based and phenotypic screening assays to identify new hits for a wide range of diseases. researchgate.net The rationale is that the privileged character of the purine heterocycle makes it inherently likely to interact with multiple biological targets, increasing the probability of finding active compounds. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare N-Benzyl-9-butyl-9H-purin-6-amine, and how is structural confirmation achieved?
- Synthesis : The compound can be synthesized via nucleophilic substitution at the N9 position of purine derivatives. For example, 9-alkylpurines are typically prepared by reacting 6-chloropurine precursors with alkylating agents (e.g., butyl halides) under basic conditions, followed by benzylation at the C6 amine .
- Characterization : Structural confirmation involves NMR (¹H/¹³C) for regiochemical assignment and mass spectrometry (HRMS) for molecular weight verification. X-ray crystallography is critical for unambiguous confirmation; monoclinic crystal systems (space group P2₁/c) with cell parameters (e.g., a = 12.99 Å, b = 21.17 Å, c = 11.26 Å, β = 114.3°) are typical for similar 6,9-disubstituted purines .
- Example : In analogous compounds, single-crystal X-ray diffraction (120 K, MoKα radiation) achieved R factors < 0.03, validating bond lengths and angles .
Q. How is X-ray crystallography applied to resolve structural ambiguities in 6,9-disubstituted purines?
- Method : Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Oxford Xcalibur with MoKα radiation). The SHELX suite (SHELXL/SHELXS) refines structures, leveraging high-resolution data (θ = 2.9–27.3°) and minimizing R values .
- Key Parameters : For N-Benzyl-9-isopropyl analogs, refinement yielded mean σ(C–C) = 0.002 Å and wR = 0.058, ensuring precise atomic positioning .
Advanced Research Questions
Q. How do substituents at the N9 position modulate biological activity, and what experimental frameworks evaluate this structure-activity relationship (SAR)?
- SAR Design : Substituent effects are tested via systematic variation (e.g., butyl vs. isopropyl at N9) in bioassays (e.g., enzyme inhibition, cytotoxicity). For example, 6,9-disubstituted purines with bulky N9 groups showed enhanced antitumor activity due to improved target binding .
- Methodology :
- Synthesis : Parallel synthesis of analogs (e.g., 9-butyl, 9-pentynyl) using standardized alkylation protocols .
- Assays : IC₅₀ determination in enzyme inhibition (e.g., acetylcholinesterase) or cell viability assays (e.g., MTT). For instance, 2-chloro-9-piperidinyl purines showed >10% AChE inhibition at 100 μM .
Q. What strategies optimize regioselectivity in alkylation reactions of purine derivatives?
- Regiochemical Control :
- Temperature/Solvent : Refluxing in anhydrous CH₂Cl₂ with CF₃SO₃H promotes selective N9 alkylation over N7, as seen in 9-methyl-2-phenethylpurine synthesis .
- Catalysis : Pd(OAc)₂ or CuI enhances cross-coupling efficiency for aryl/alkynyl substituents. For example, Pd-catalyzed C–H activation achieved 93% yield in purinyl naphthyl acetate synthesis .
Methodological Notes
- Contradiction Analysis : Discrepancies in biological data (e.g., varying IC₅₀ across studies) may arise from assay conditions (pH, cell lines) or purity (>95% HPLC, as in ). Cross-validation via orthogonal assays (e.g., SPR, ITC) is recommended.
- Computational Support : Tools like Mercury CSD analyze packing patterns and intermolecular interactions (e.g., π-π stacking in crystal lattices) to rationalize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
